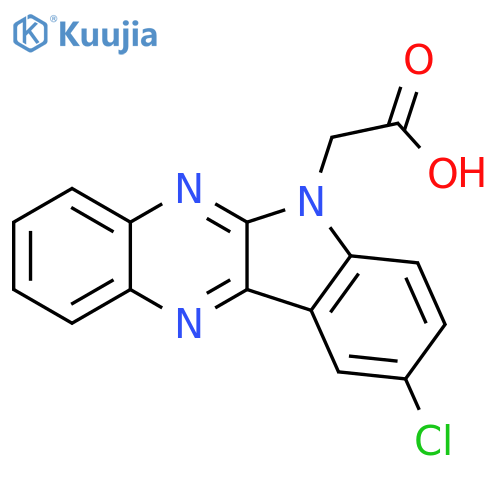

Cas no 612041-37-9 (2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid)

612041-37-9 structure

商品名:2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid

2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid

- 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid

- 6H-Indolo[2,3-b]quinoxaline-6-acetic acid, 9-chloro-

- BDBM196159

- IFLab2_000246

- 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid

- US9211296, Table 6, 13

- F1572-0034

- IFLab1_006232

- CHEMBL494931

- HMS1429L06

- AKOS001141301

- SCHEMBL5524692

- 612041-37-9

- (9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid

- IDI1_019272

-

- インチ: 1S/C16H10ClN3O2/c17-9-5-6-13-10(7-9)15-16(20(13)8-14(21)22)19-12-4-2-1-3-11(12)18-15/h1-7H,8H2,(H,21,22)

- InChIKey: MXJZDWLGEUXNPN-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)N=C2C3=C(N(CC(O)=O)C=12)C=CC(Cl)=C3

計算された属性

- せいみつぶんしりょう: 311.0461543g/mol

- どういたいしつりょう: 311.0461543g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 449

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 68Ų

じっけんとくせい

- 密度みつど: 1.55±0.1 g/cm3(Predicted)

- ふってん: 529.6±50.0 °C(Predicted)

- 酸性度係数(pKa): 2.04±0.10(Predicted)

2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1572-0034-10μmol |

2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |

612041-37-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1572-0034-5mg |

2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |

612041-37-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1572-0034-40mg |

2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |

612041-37-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| A2B Chem LLC | AU58054-5mg |

(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid |

612041-37-9 | 5mg |

$272.00 | 2024-04-19 | ||

| A2B Chem LLC | AU58054-25mg |

(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid |

612041-37-9 | 25mg |

$360.00 | 2024-04-19 | ||

| A2B Chem LLC | AU58054-1mg |

(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid |

612041-37-9 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F1572-0034-10mg |

2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |

612041-37-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1572-0034-2μmol |

2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |

612041-37-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1572-0034-1mg |

2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |

612041-37-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1572-0034-30mg |

2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |

612041-37-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

612041-37-9 (2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 4770-00-7(3-cyano-4-nitroindole)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量